(1H-Imidazole-4,5-diyl)dimethanamine
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Overview
Description
1H-IMIDAZOLE-4,5-DIMETHANAMINE is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their versatility and are utilized in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZOLE-4,5-DIMETHANAMINE typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with amines followed by cyclization and elimination reactions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. These methods include the use of catalysts such as erbium triflate to promote the cyclo-condensation of various starting materials . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-IMIDAZOLE-4,5-DIMETHANAMINE undergoes various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives .
Scientific Research Applications
1H-IMIDAZOLE-4,5-DIMETHANAMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-IMIDAZOLE-4,5-DIMETHANAMINE involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . The compound can also interact with DNA and proteins, affecting their function and stability . The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1H-IMIDAZOLE-4,5-DIMETHANAMINE can be compared with other imidazole derivatives such as:
1H-IMIDAZOLE-2-CARBOXALDEHYDE: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
1H-IMIDAZOLE-4-CARBOXYLIC ACID: Utilized in the synthesis of bioactive compounds and as a building block in medicinal chemistry.
1H-IMIDAZOLE-5-CARBOXYLIC ACID: Studied for its potential therapeutic applications and as a precursor in chemical synthesis.
The uniqueness of 1H-IMIDAZOLE-4,5-DIMETHANAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
771579-17-0 |
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Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
[4-(aminomethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C5H10N4/c6-1-4-5(2-7)9-3-8-4/h3H,1-2,6-7H2,(H,8,9) |
InChI Key |
NVXCHCRJASEREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)CN)CN |
Origin of Product |
United States |
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